7,7-Dichloro-1-methoxybicyclo[4.1.0]heptane
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Overview
Description
7,7-Dichloro-1-methoxybicyclo[410]heptane is a bicyclic organic compound with the molecular formula C8H12Cl2O It is characterized by a unique structure that includes a three-membered ring fused to a six-membered ring, with two chlorine atoms and one methoxy group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
7,7-Dichloro-1-methoxybicyclo[4.1.0]heptane can be synthesized through the reaction of 7,7-dichlorobicyclo[4.1.0]heptane with methanol in the presence of a strong base such as sodium hydroxide. The reaction typically involves heating the reactants under reflux conditions to facilitate the substitution of a chlorine atom with a methoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Solvents such as pyridine or 2-picoline may be used to control the reaction temperature and improve safety .
Chemical Reactions Analysis
Types of Reactions
7,7-Dichloro-1-methoxybicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide or alkoxide ions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms.
Common Reagents and Conditions
Phosphorus Trichloride and Aluminum Trichloride: Used in the substitution reactions to form phosphonic dichlorides.
Strong Bases: Such as sodium hydroxide, used for methoxy substitution reactions.
Major Products Formed
Phosphonic Dichlorides: Formed from the reaction with phosphorus trichloride and aluminum trichloride.
Methoxy Derivatives: Formed from the substitution of chlorine atoms with methoxy groups.
Scientific Research Applications
7,7-Dichloro-1-methoxybicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,7-Dichloro-1-methoxybicyclo[4.1.0]heptane involves its reactivity with nucleophiles and electrophiles. The chlorine atoms and methoxy group make it a versatile compound for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
7,7-Dichlorobicyclo[4.1.0]heptane: Similar structure but lacks the methoxy group.
7,7-Dimethyl-3-methylenebicyclo[4.1.0]heptane: Similar bicyclic structure with different substituents.
Properties
CAS No. |
37829-49-5 |
---|---|
Molecular Formula |
C8H12Cl2O |
Molecular Weight |
195.08 g/mol |
IUPAC Name |
7,7-dichloro-1-methoxybicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H12Cl2O/c1-11-7-5-3-2-4-6(7)8(7,9)10/h6H,2-5H2,1H3 |
InChI Key |
BBPOYSRUELTNOR-UHFFFAOYSA-N |
Canonical SMILES |
COC12CCCCC1C2(Cl)Cl |
Origin of Product |
United States |
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